Fulzerasib

Beschreibung

Eigenschaften

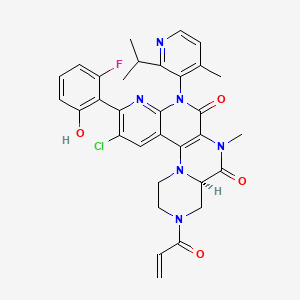

Molekularformel |

C32H30ClFN6O4 |

|---|---|

Molekulargewicht |

617.1 g/mol |

IUPAC-Name |

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |

InChI |

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1 |

InChI-Schlüssel |

PYKBFRQMXJWLGG-OAQYLSRUSA-N |

Isomerische SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |

Kanonische SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Cyclization

The tetracyclic scaffold likely originates from a Pd-catalyzed Buchwald-Hartwig amination to form the pyrimidinone ring, followed by Mitsunobu coupling to introduce stereochemistry at the 7R position. A 2024 patent (WO2013098854A2) describing analogous KRAS inhibitors highlights the use of protecting groups (e.g., tert-butoxycarbonyl) to manage reactivity during cyclization.

Covalent Warhead Installation

The prop-2-enoyl group is introduced via Michael addition to a pre-functionalized intermediate, ensuring regioselectivity. Kinetic studies of similar compounds show reaction temperatures ≤0°C minimize epimerization.

Final Purification

Chromatographic data from preclinical batches indicate preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Residual solvents (DMSO, ethyl acetate) are controlled to <50 ppm per ICH guidelines.

Formulation Development

This compound’s low aqueous solubility (≤1 mg/mL) necessitated advanced formulation strategies for clinical use:

Preclinical Formulations

| Component | Ratio | Purpose |

|---|---|---|

| DMSO | 10% | Solubilization |

| PEG 300 | 40% | Stability enhancement |

| Tween 80 | 5% | Emulsification |

| Saline | 45% | Isotonicity |

This combination achieved 2.5 mg/mL bioavailability in murine models.

Clinical-Grade Optimization

Phase I trials utilized a corn oil-based suspension (DMSO:corn oil = 1:9) to improve tolerability. Pharmacokinetic data showed a Cₘₐₓ of 1.8 μM and t₁/₂ of 8.2 hours in humans.

Analytical Characterization

Quality control protocols for this compound emphasize:

Purity Assessment

Impurity Profiling

| Impurity | Structure | Limit |

|---|---|---|

| Des-chloro analog | Lacks Cl at C15 | ≤0.15% |

| Diastereomer | 7S configuration | ≤0.10% |

| Oxidative degradant | N-oxide at pyrimidine | ≤0.20% |

Stability studies (40°C/75% RH, 6 months) show ≤0.5% total degradation.

Scale-Up Challenges

Manufacturing hurdles include:

-

Oxygen sensitivity : The enoyl group requires inert atmosphere (N₂) during processing.

-

Polymorphism control : Three crystalline forms identified (Form I: melting point 198°C).

-

Waste management : Chlorinated byproducts necessitate specialized disposal per EPA guidelines.

Regulatory Considerations

China’s NMPA approval (August 2024) mandated:

Analyse Chemischer Reaktionen

Fulzerasib undergoes various chemical reactions, primarily focusing on its interaction with specific enzymes and receptors in cancer cells. The compound is known to inhibit specific tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division, survival, and apoptosis . Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the disruption of cancer cell growth and survival.

Wissenschaftliche Forschungsanwendungen

Non-Small Cell Lung Cancer

- Approval Status : In August 2024, fulzerasib received approval from China's National Medical Products Administration for treating adult patients with advanced NSCLC harboring the KRAS G12C mutation who have undergone at least one systemic therapy .

-

Phase II Trials :

- Study Overview : A pivotal Phase II study evaluated this compound's efficacy in 116 patients with advanced NSCLC. The study reported an objective response rate (ORR) of 49.1% and a disease control rate (DCR) of 90.5% , with a median progression-free survival (PFS) of 9.7 months .

- Combination Therapy : In the KROCUS Study, this compound was tested in combination with cetuximab as a first-line treatment for advanced KRAS G12C-mutated NSCLC. The combination therapy demonstrated an impressive ORR of 81.8% and a DCR of 100% , with no new safety signals reported .

- Safety Profile : this compound has shown a favorable safety profile, with treatment-related adverse events occurring in 92.2% of patients but generally being mild to moderate in severity .

Colorectal Cancer

This compound has also received breakthrough therapy designations for metastatic colorectal cancer patients who have received at least two systemic therapies. Ongoing studies are exploring its efficacy in this indication, although comprehensive data is still emerging .

Comparative Efficacy

When compared to other KRAS G12C inhibitors like sotorasib and adagrasib, this compound demonstrates superior efficacy metrics:

- Sotorasib : ORR of 37.1% , median PFS of 6.8 months .

- Adagrasib : ORR of 42.9% , median PFS of 6.5 months .

- This compound : ORR of 49.1% , median PFS of 9.7 months , indicating its potential as a leading option among KRAS inhibitors .

Case Studies and Clinical Trials

| Study Name | Indication | Design | Participants | ORR (%) | DCR (%) | Median PFS (months) |

|---|---|---|---|---|---|---|

| Phase II Study | Advanced NSCLC | Single-arm | 116 | 49.1 | 90.5 | 9.7 |

| KROCUS Study | First-line NSCLC + Cetuximab | Combination therapy | TBD | 81.8 | 100 | Not reached |

Wirkmechanismus

The mechanism of action of fulzerasib revolves around its ability to inhibit specific tyrosine kinases. These enzymes are crucial in the signaling pathways that regulate cell division, survival, and apoptosis. In many cancers, these enzymes are either mutated or overexpressed, leading to uncontrolled cell proliferation and survival . By inhibiting these enzymes, this compound disrupts these pathways, inducing cell death and inhibiting tumor growth. Specifically, this compound targets kinases such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are commonly implicated in NSCLC .

Vergleich Mit ähnlichen Verbindungen

Monotherapy Efficacy in NSCLC

Key Findings :

- This compound demonstrates superior ORR and PFS compared to sotorasib and adagrasib in cross-trial analyses, likely due to optimized covalent binding and pharmacokinetics .

- In China, this compound and garsorasib are the only KRAS G12C inhibitors with accelerated approvals, addressing a previously unmet need .

Combination Therapies in NSCLC

This compound’s combination with cetuximab (anti-EGFR) in the KROCUS trial (NCT05756153) has shown groundbreaking efficacy in first-line NSCLC :

- ORR: 81.8% , DCR: 100% (33 evaluable patients) .

- Brain metastasis subgroup : ORR of 70% .

- Safety: Grade ≥3 TRAEs in 17.5% of patients, lower than monotherapy rates .

Synergy Mechanism : Combining KRAS G12C inhibitors with EGFR blockers prevents feedback activation of the MAPK pathway, enhancing tumor suppression .

Biologische Aktivität

Fulzerasib (GFH925), a novel KRAS G12C inhibitor developed by GenFleet Therapeutics, represents a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound specifically targets the KRAS G12C mutation, which is prevalent in various malignancies and is associated with poor prognosis. This compound functions by covalently modifying the cysteine residue of the mutated KRAS protein, thereby inhibiting downstream signaling pathways that promote tumor growth.

Efficacy and Safety Profile

Recent clinical trials have demonstrated promising results for this compound in treating KRAS G12C-mutant NSCLC. A pivotal Phase II study reported the following outcomes:

- Objective Response Rate (ORR) : 49.1% (95% CI: 39.7-58.6)

- Disease Control Rate (DCR) : 90.5% (95% CI: 83.7-95.2)

- Median Progression-Free Survival (PFS) : 9.7 months (95% CI: 5.6-11.0)

- Median Overall Survival (OS) : Not reached

These results were based on a cohort of 116 evaluable patients who had previously undergone standard treatments .

Combination Therapy with Cetuximab

The KROCUS study explored the combination of this compound with cetuximab, an EGFR inhibitor, in treatment-naive patients with advanced NSCLC. The preliminary data revealed:

- ORR : 81.8% (95% CI: 64.5-93)

- DCR : 100% (95% CI: 89.4-100)

- Among patients with brain metastases, the ORR was 70%.

This combination therapy aims to overcome resistance mechanisms associated with EGFR activation, which can limit the efficacy of KRAS inhibitors alone .

Biological Activity in Colorectal Cancer (CRC)

This compound has also shown efficacy in treating KRAS G12C-mutant CRC, with clinical trials indicating:

- ORR : 43.8% in Phase I trials

- DCR : 87.5%

- Median PFS : Data from other studies indicate a range of 5.6 to 6.9 months depending on treatment regimens.

The performance of this compound in CRC has been comparable to other G12C inhibitors, suggesting its potential as a viable treatment option for this patient population .

This compound's mechanism involves selective inhibition of the KRAS G12C protein:

- Covalent Binding : The compound binds irreversibly to the cysteine residue at position 12 of the KRAS protein.

- Signal Pathway Inhibition : This binding disrupts the GTP/GDP exchange cycle, preventing activation of downstream signaling pathways that lead to cell proliferation and survival.

- Induction of Apoptosis : By inhibiting these pathways, this compound promotes apoptosis and cell cycle arrest in tumor cells .

Safety and Tolerability

The safety profile of this compound has been generally favorable across studies:

- Treatment-related adverse events (TRAEs) were reported in approximately 92.2% of patients, but most were manageable.

- Grade 3 TRAEs occurred in about 18.5% of cases, with no Grade 4 or 5 events reported.

- The combination therapy with cetuximab also maintained a favorable safety profile, indicating that this approach may mitigate some overlapping toxicities associated with traditional chemotherapy .

Q & A

Q. How can preclinical models address discrepancies between monotherapy and combination therapy efficacy?

While fulzerasib monotherapy achieved 49.1% ORR in second-line NSCLC, combining it with cetuximab (KROCUS trial) increased ORR to 81.8% . To investigate this synergy:

Q. What experimental strategies resolve contradictions in biomarker data across trials?

Secondary endpoints in the KROCUS trial included biomarker analysis (e.g., STK11 co-mutations, PD-L1 expression), which may explain differential responses . Researchers should:

- Perform whole-exome sequencing to identify resistance-associated mutations.

- Use multiplex IHC to assess tumor microenvironment changes (e.g., T-cell infiltration) post-treatment.

- Correlate circulating tumor DNA (ctDNA) clearance with clinical outcomes.

Q. What methodological considerations apply to designing trials for this compound combinations?

The KROCUS trial (this compound + cetuximab) highlights:

- Dose Optimization : Phase Ib escalation to identify MTD and RP2D for combination regimens .

- PK/PD Modeling : Monitor this compound’s half-life (Tmax ~2–4 hours) and cetuximab’s saturation kinetics .

- Statistical Power : Use Simon’s two-stage design to minimize patient exposure to ineffective doses .

Key Methodological Recommendations

- Translational Studies : Integrate ctDNA analysis with radiomic profiling to predict early resistance .

- Trial Stratification : Segment patients by co-mutations (e.g., STK11, TP53) to identify subpopulations with enhanced benefit .

- Safety Monitoring : Prioritize hepatic function tests and ECG for QTc monitoring in combination trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.